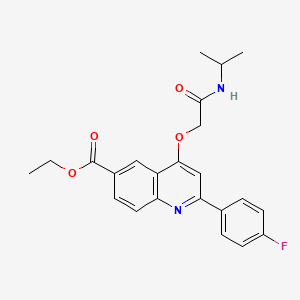![molecular formula C22H16ClN5 B2485422 N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902580-22-7](/img/structure/B2485422.png)
N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of triazoloquinazolinones, which are known for their diverse pharmacological activities. These compounds have been synthesized and investigated for their potential as antihistaminic agents, among other therapeutic uses. The focus on "N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine" relates to its structure and properties contributing to its activity.
Synthesis Analysis
The synthesis of related triazoloquinazolinones involves cyclization of hydrazinyl quinazolinones with various carbon donors. For example, Alagarsamy et al. (2008) described the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones through a novel route starting from butylamine, demonstrating an innovative method for synthesizing these compounds with potential H1-antihistaminic activity (Alagarsamy, Shankar, & Murugesan, 2008).
Molecular Structure Analysis
The molecular structure of triazoloquinazolinones has been elucidated using various spectroscopic techniques and X-ray crystallography. Wu et al. (2022) synthesized a related compound and determined its structure through spectroscopy (1H NMR, 13C NMR, MS, FT-IR) and X-ray crystallography, supported by DFT calculations (Wu et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of these compounds has been explored through various reactions, including cyclization and substitution. The reactivity towards N-nucleophiles and the formation of 5-trichloromethyl derivatives have been described, showcasing the compound's versatility in chemical transformations (Kholodnyak et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically influenced by the compound's molecular structure and have been studied using DFT calculations and experimental methods to correlate with the molecular structure (Liu et al., 2022).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, define the compound's interactions and potential utility. Studies on the synthesis and reactivity of triazoloquinazolinones highlight the influence of substituents on these chemical properties and their implications for pharmacological activity (Alagarsamy et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antihistaminic Agents
A study highlighted the synthesis of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant in vivo H(1)-antihistaminic activity. One compound from this series was found to be equipotent in comparison to the standard chlorpheniramine maleate, with reduced sedation effects, suggesting potential as a new class of antihistamines (Alagarsamy et al., 2008).
Adenosine Receptor Antagonists
Research into derivatives of the triazoloquinazoline adenosine antagonist CGS15943 has revealed high affinity for human A3 receptors. Modifications to the 5-amino group of CGS15943 have yielded compounds with improved selectivity and potency for A3 subtype receptors, indicating significant potential in therapeutic applications targeting adenosine receptors (Kim et al., 1996).
Antitumor Activity
A novel compound synthesized for the first time demonstrated promising antitumor activity against human hepatoma and melanoma cells. The study focused on its synthesis, crystal structure, and biological evaluation, highlighting its potential as an antitumor agent (Zhou et al., 2021).
Antimicrobial and Nematicidal Evaluation
A new class of triazolo[4,3-c]quinazolinylthiazolidinones was synthesized and evaluated for antimicrobial and nematicidal activities. Some derivatives exhibited significant activity against a range of bacterial and fungal strains, as well as nematodes, suggesting their use as antimicrobial and nematicidal agents (Reddy et al., 2016).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c23-17-12-10-15(11-13-17)14-24-21-18-8-4-5-9-19(18)28-22(25-21)20(26-27-28)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJJQEUMOWIIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)
![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)
![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)

![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2485359.png)
![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)
